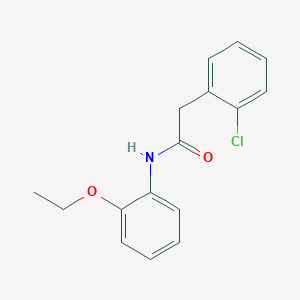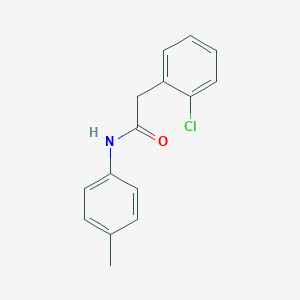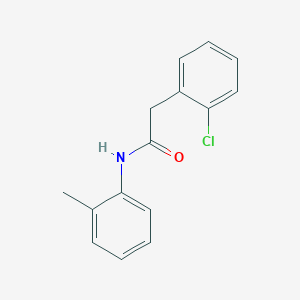
N-benzyl-3-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-fluorobenzenesulfonamide, also known as NBBS, is an organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative has been found to exhibit various biological activities, including anticancer, antifungal, and antibacterial properties.
Wirkmechanismus
The mechanism of action of N-benzyl-3-fluorobenzenesulfonamide involves the inhibition of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. HDACs play a crucial role in the regulation of cell growth and differentiation, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-3-fluorobenzenesulfonamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
N-benzyl-3-fluorobenzenesulfonamide has been shown to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of fungal and bacterial growth, and modulation of gene expression. N-benzyl-3-fluorobenzenesulfonamide has also been found to exhibit anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-fluorobenzenesulfonamide has several advantages for lab experiments, including its potent biological activity, ease of synthesis, and relatively low toxicity. However, N-benzyl-3-fluorobenzenesulfonamide also has some limitations, such as its poor solubility in aqueous solutions and limited stability under certain conditions. These limitations can be overcome by modifying the chemical structure of N-benzyl-3-fluorobenzenesulfonamide or by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-3-fluorobenzenesulfonamide. One potential direction is the optimization of its chemical structure to improve its solubility and stability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the combination of N-benzyl-3-fluorobenzenesulfonamide with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance. Overall, N-benzyl-3-fluorobenzenesulfonamide has significant potential as a therapeutic agent, and further research is needed to fully explore its biological activity and clinical applications.
Synthesemethoden
The synthesis of N-benzyl-3-fluorobenzenesulfonamide involves the reaction of benzylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield N-benzyl-3-fluorobenzenesulfonamide. The yield of N-benzyl-3-fluorobenzenesulfonamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-benzyl-3-fluorobenzenesulfonamide induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-fluorobenzenesulfonamide has also been found to exhibit antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
N-benzyl-3-fluorobenzenesulfonamide |
|---|---|
Molekularformel |
C13H12FNO2S |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-benzyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI-Schlüssel |
SMYSHIYKEWLCJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B270195.png)





![Ethyl 3-{[(2-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B270211.png)





